(R)-(+)-Blebbistatin O-Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-(+)-Blebbistatin O-Benzoate” is a derivative of Blebbistatin . It is a selective inhibitor of non-muscle myosin II and blocks cell blebbing rapidly and reversibly. It also disrupts directed cell migration and cytokinesis in vertebrate cells .
Molecular Structure Analysis
The molecular formula of “®-(+)-Blebbistatin O-Benzoate” is C25H20N2O3 . Its molecular weight is 396.44 .Physical And Chemical Properties Analysis
“®-(+)-Blebbistatin O-Benzoate” appears as an orange solid . It has a high enantiomeric excess of 99.96% as determined by HPLC . Its melting point ranges from 163.0 to 164.0 °C . It is soluble in chloroform and methanol .Scientific Research Applications
Inhibition of Myosin II Activity
®-(+)-Blebbistatin O-Benzoate: is primarily used for its ability to inhibit myosin II activity . This application is crucial in studies involving actin-myosin interactions , which are fundamental to muscle contraction and cell motility. By blocking myosin II, researchers can investigate the role of this protein in various cellular processes, such as cytokinesis and cell migration.
Cardiac Muscle Research
The compound has been instrumental in cardiac muscle research , particularly in optical mapping studies . It allows scientists to observe the heart’s electrical activity by inhibiting myosin II without affecting the cells’ viability. This has led to improved cell survival in cardiac muscle cell cultures, providing a clearer understanding of heart muscle dynamics.
Cancer Cell Dynamics
In cancer research, ®-(+)-Blebbistatin O-Benzoate helps in studying the dynamics of cancer cells. It can prevent the formation of membrane blebs, which are often associated with cell movement and division in melanoma cells . This application is vital for understanding the metastatic potential of cancer cells.
Neurobiology
Neurobiologists use ®-(+)-Blebbistatin O-Benzoate to promote neurite outgrowth . This is significant for studying nerve growth and regeneration, as well as for understanding the mechanisms behind neural development and repair.
Skeletal Muscle Physiology
The compound is also used in skeletal muscle physiology to halt muscle contractions . This allows for the analysis of muscle function and the biochemistry of muscle contraction without the interference of actual muscle movement.
Cell Division and Cytokinesis
Lastly, ®-(+)-Blebbistatin O-Benzoate plays a role in the study of cell division and cytokinesis . By disrupting directed cell migration and cytokinesis in vertebrate cells, researchers can dissect the steps involved in these critical processes and understand how cells ensure proper division and distribution of genetic material.
Mechanism of Action
Target of Action
The primary target of ®-(+)-Blebbistatin O-Benzoate is non-muscle myosin II . Myosin II is a motor protein that plays a crucial role in muscle contraction and cell motility. It is involved in various cellular processes such as cytokinesis, cell migration, and maintenance of cell shape .
Mode of Action
®-(+)-Blebbistatin O-Benzoate acts as a selective inhibitor of non-muscle myosin II . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This binding inhibits myosin ATPase activity, thereby halting acto-myosin based motility .
Biochemical Pathways
The inhibition of myosin II by ®-(+)-Blebbistatin O-Benzoate affects several biochemical pathways. It blocks cell blebbing, a process associated with cell movement and division . It also disrupts directed cell migration and cytokinesis in vertebrate cells .
Result of Action
The inhibition of non-muscle myosin II by ®-(+)-Blebbistatin O-Benzoate leads to several molecular and cellular effects. It halts cell blebbing and migration, and disrupts cytokinesis in vertebrate cells . These effects can influence various biological processes, including cell division, wound healing, and immune response.
properties
IUPAC Name |
[(3aR)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIURMLAMQGRRU-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652449 |
Source
|
Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217635-67-0 |
Source
|
Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.